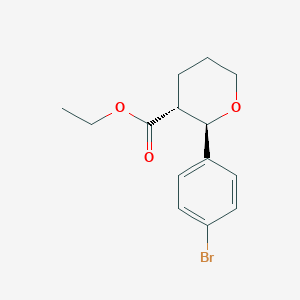
(3-Aminocyclobutyl)acetic acid
Descripción general
Descripción
“(3-Aminocyclobutyl)acetic acid” is a chemical compound with the CAS Number: 1408076-40-3 . It has a molecular weight of 129.16 and is stored in a refrigerator . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of “this compound” and its analogs has been explored in several studies . For instance, an expedient approach to cis- and trans-3-aminocyclobutanecarboxylic acids was developed starting from 1,1-cyclobutanedicarboxylic acid .Molecular Structure Analysis
The IUPAC name of “this compound” is 2-(3-aminocyclobutyl)acetic acid . Its InChI Code is 1S/C6H11NO2/c7-5-1-4(2-5)3-6(8)9/h4-5H,1-3,7H2,(H,8,9) .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It is stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis of Enantiomers : The synthesis of both enantiomers of cis-(2-aminocyclobutyl)acetic acid, a conformationally restricted analogue of GABA, is discussed in a study by Awada et al. (2014). This research outlines two efficient synthesis routes, contributing to the understanding of GABA analogues (Awada et al., 2014).
Cerebral Acetate Transport and Metabolism : A study by Patel et al. (2010) evaluates cerebral acetate transport and metabolic rates in rats using 1H-[13C]-NMR spectroscopy. This research highlights the significance of acetate in astrocytic function (Patel et al., 2010).
Conformational Profile of Amino Acids : Gómez-catalán et al. (2000) explore the conformational profile of 1-aminocyclopropanecarboxylic acid, offering insights into its potential as a building block for peptide and protein surrogates (Gómez-catalán et al., 2000).
Derivatives for Research Tools : Ilić et al. (2005) introduce derivatives of indole-3-acetic acid for novel research tools, including immobilized forms and conjugates with biochemical tags, demonstrating their utility in biochemical research (Ilić et al., 2005).
Phytotoxic Compounds from Microorganisms : Fischer and Belluš (1983) review phytotoxic compounds produced by microorganisms, including amino acids and their derivatives, highlighting their potential as leads for herbicides (Fischer & Belluš, 1983).
Biochemical Hypothesis for Biological Phosphorus Removal : Hood and Randall (2001) discuss the response of enhanced biological phosphorus removal biomass to various organic substrates, including amino acids, providing insights into biochemical processes (Hood & Randall, 2001).
Metabolites of Phytohormone in Plants : The research by Ilić et al. (1997) focuses on metabolites of indole-3-acetic acid, a key phytohormone, and their role in regulating plant growth and development (Ilić et al., 1997).
Safety and Hazards
The safety information for “(3-Aminocyclobutyl)acetic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
Relevant Papers There are several peer-reviewed papers related to “this compound” available at Sigma-Aldrich . These papers could provide more detailed information about the compound.
Mecanismo De Acción
Mode of Action
The mode of action of (3-Aminocyclobutyl)acetic acid is not fully understood. It is likely that this compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The specific changes resulting from these interactions depend on the nature of the target and the context of the interaction .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, including those involved in signal transduction, metabolic processes, and cellular responses to stress . The downstream effects of these pathway alterations can vary widely and may include changes in gene expression, protein activity, and cellular function .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 12916 . These properties, along with its chemical structure, may influence its bioavailability and pharmacokinetics .
Result of Action
Given the compound’s chemical structure, it may interact with various cellular components and influence a range of biological processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets . Additionally, the compound’s action may be influenced by the specific biological environment in which it is present, including the types of cells and tissues and their physiological state .
Propiedades
IUPAC Name |
2-(3-aminocyclobutyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-1-4(2-5)3-6(8)9/h4-5H,1-3,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOKIDHQIVAHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300608, DTXSID001303158 | |
| Record name | cis-3-Aminocyclobutaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutaneacetic acid, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1408076-40-3, 1408074-73-6 | |
| Record name | Cyclobutaneacetic acid, 3-amino- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-3-Aminocyclobutaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutaneacetic acid, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001303158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(3-Fluorophenoxy)methyl]azetidine](/img/structure/B1403137.png)
![3-[(3-Chlorophenoxy)methyl]azetidine](/img/structure/B1403138.png)


![Thieno[2,3-b]pyridin-2-ylmethanamine](/img/structure/B1403143.png)


![2,2-Difluorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1403146.png)
![7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1403147.png)

